![molecular formula C6H5ClFN B3320650 5-Chloro-4-fluoro-2-methylpyridine CAS No. 1256812-01-7](/img/structure/B3320650.png)
5-Chloro-4-fluoro-2-methylpyridine
Overview
Description
5-Chloro-4-fluoro-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 4 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-methylpyridine. The process typically includes the following steps:
Nitration: 2-Methylpyridine is nitrated to form 2-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 2-methyl-5-aminopyridine.
Diazotization and Halogenation: The amino group is diazotized and subsequently replaced with a chlorine atom through a Sandmeyer reaction.
Fluorination: The final step involves the fluorination of the compound at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the halogenation and fluorination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
5-Chloro-4-fluoro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 5-Chloro-2-fluoropyridine
- 4-Chloro-2-methylpyridine
Uniqueness
5-Chloro-4-fluoro-2-methylpyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
5-Chloro-4-fluoro-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant case studies and research findings.
This compound has the molecular formula and a molecular weight of approximately 135.56 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to enhance biological activity through various mechanisms.
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and halogenation processes. For instance, an optimized synthetic route has been reported that enhances yields significantly compared to traditional methods .
Biological Activity
Anticancer Properties
Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. In a study evaluating its activity against L1210 mouse leukemia cells, the compound showed IC50 values in the nanomolar range, indicating strong growth inhibition . The mechanism of action appears to involve the intracellular release of active metabolites, which disrupt cellular proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in human whole blood assays. This suggests potential applications in treating inflammatory diseases .
Enzyme Inhibition
Inhibitory activity against specific enzymes has been documented, particularly p38α MAP kinase. The (S)-enantiomer of this compound was found to be significantly more potent than its (R)-counterpart, demonstrating a twofold increase in efficacy in inhibiting LPS-stimulated TNF-α release .
Study 1: Anticancer Activity
A series of experiments conducted on L1210 mouse leukemia cells revealed that this compound derivatives exhibited significant cytotoxicity. The study highlighted that the compound's structure plays a crucial role in its ability to inhibit cell growth effectively.
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | <10 | Inhibition of DNA synthesis via FdUMP release |
Control (Thymidine) | >500 | Reversal of inhibition |
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the (S)-enantiomer of the compound was tested for its ability to modulate TNF-α release:
Enantiomer | TNF-α Release Inhibition (%) |
---|---|
(S)-enantiomer | >70% |
(R)-enantiomer | <35% |
These findings suggest that the stereochemistry of this compound significantly influences its biological activity.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGMBOUGDHEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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